molecular formula C17H17N3O3S B11565344 2-[(2-methylbenzyl)sulfanyl]-N'-[(E)-(4-nitrophenyl)methylidene]acetohydrazide

2-[(2-methylbenzyl)sulfanyl]-N'-[(E)-(4-nitrophenyl)methylidene]acetohydrazide

Cat. No.: B11565344
M. Wt: 343.4 g/mol
InChI Key: UBBLDHFBDMMNCY-VCHYOVAHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[(2-METHYLPHENYL)METHYL]SULFANYL}-N’-[(E)-(4-NITROPHENYL)METHYLIDENE]ACETOHYDRAZIDE is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a sulfanyl group attached to a methylphenyl moiety, and an acetohydrazide group linked to a nitrophenyl moiety through a methylene bridge. Its intricate structure allows it to participate in diverse chemical reactions, making it a valuable subject of study in synthetic chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(2-METHYLPHENYL)METHYL]SULFANYL}-N’-[(E)-(4-NITROPHENYL)METHYLIDENE]ACETOHYDRAZIDE typically involves the reaction of 2-methylbenzyl mercaptan with acetohydrazide in the presence of a suitable catalyst. The reaction conditions often include refluxing in an organic solvent such as ethanol or methanol, under an inert atmosphere to prevent oxidation . The intermediate product is then reacted with 4-nitrobenzaldehyde under acidic or basic conditions to form the final compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-{[(2-METHYLPHENYL)METHYL]SULFANYL}-N’-[(E)-(4-NITROPHENYL)METHYLIDENE]ACETOHYDRAZIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products

    Oxidation: Sulfoxide, sulfone.

    Reduction: Amino derivative.

    Substitution: N-substituted derivatives.

Mechanism of Action

The mechanism of action of 2-{[(2-METHYLPHENYL)METHYL]SULFANYL}-N’-[(E)-(4-NITROPHENYL)METHYLIDENE]ACETOHYDRAZIDE involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[(2-METHYLPHENYL)METHYL]SULFANYL}-N’-[(E)-(4-NITROPHENYL)METHYLIDENE]ACETOHYDRAZIDE stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity.

Properties

Molecular Formula

C17H17N3O3S

Molecular Weight

343.4 g/mol

IUPAC Name

2-[(2-methylphenyl)methylsulfanyl]-N-[(E)-(4-nitrophenyl)methylideneamino]acetamide

InChI

InChI=1S/C17H17N3O3S/c1-13-4-2-3-5-15(13)11-24-12-17(21)19-18-10-14-6-8-16(9-7-14)20(22)23/h2-10H,11-12H2,1H3,(H,19,21)/b18-10+

InChI Key

UBBLDHFBDMMNCY-VCHYOVAHSA-N

Isomeric SMILES

CC1=CC=CC=C1CSCC(=O)N/N=C/C2=CC=C(C=C2)[N+](=O)[O-]

Canonical SMILES

CC1=CC=CC=C1CSCC(=O)NN=CC2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.